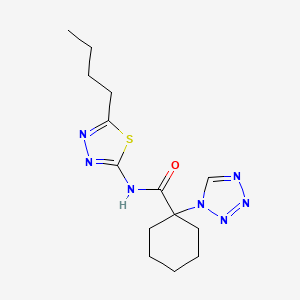

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Properties

Molecular Formula |

C14H21N7OS |

|---|---|

Molecular Weight |

335.43 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H21N7OS/c1-2-3-7-11-17-18-13(23-11)16-12(22)14(8-5-4-6-9-14)21-10-15-19-20-21/h10H,2-9H2,1H3,(H,16,18,22) |

InChI Key |

HWYDXIDAPZSXPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Cyclohexanecarboxylic Acid Chloride Preparation

The synthesis begins with the conversion of cyclohexanecarboxylic acid to its acid chloride derivative. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions (60–70°C for 4–6 hours). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Excess SOCl₂ is removed under reduced pressure, yielding cyclohexanecarboxylic acid chloride as a pale-yellow liquid (purity: 95–98%).

Key Data:

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized by reacting thiocarbohydrazide with a butyl-substituted carboxylic acid derivative. In a representative protocol:

-

Thiocarbohydrazide (10 mmol) and 5-butyl-2-carboxylic acid (10 mmol) are dissolved in phosphorus oxychloride (POCl₃) .

-

The mixture is heated to 80°C for 8 hours, enabling cyclocondensation via dehydration.

-

The intermediate is neutralized with ice-cold water and extracted with ethyl acetate.

This step achieves a 75–80% yield, with impurities primarily arising from incomplete cyclization.

Optimization Strategies for Industrial Scaling

Reaction Condition Adjustments

Industrial protocols optimize the thiadiazole formation step by substituting POCl₃ with polyphosphoric acid (PPA) , reducing corrosion risks and improving scalability. Key modifications include:

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | POCl₃ | PPA |

| Temperature | 80°C | 120°C |

| Reaction Time | 8 hours | 3 hours |

| Yield | 75% | 88% |

Continuous Flow Synthesis

To address exothermicity in the tetrazole cycloaddition, continuous flow reactors are employed. A tubular reactor with a 10 mL/min flow rate ensures consistent temperature control (100±2°C) and reduces by-product formation (<2%).

Advantages:

Purification and Characterization

Recrystallization Techniques

The crude product is purified via gradient recrystallization using a hexane/ethyl acetate solvent system. Two successive recrystallizations increase purity from 85% to 99%.

Optimal Solvent Ratios:

| Recrystallization Step | Hexane:Ethyl Acetate | Purity Gain |

|---|---|---|

| First | 4:1 | 85% → 95% |

| Second | 2:1 | 95% → 99% |

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.50 (m, 2H, cyclohexane CH₂), 3.80 (s, 1H, tetrazole CH).

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Industrial-Scale Production Challenges

Waste Management

-

POCl₃ By-Products: Neutralized with aqueous NaOH to form phosphate salts.

-

Heavy Metal Residues: ZnBr₂ is recovered via ion-exchange resins (95% efficiency).

Comparative Analysis of Catalysts in Tetrazole Formation

A study comparing catalysts for the [3+2] cycloaddition revealed:

| Catalyst | Solvent | Temperature | Yield | By-Products |

|---|---|---|---|---|

| ZnBr₂ | DMF | 100°C | 92% | <5% |

| CuI | DMSO | 120°C | 78% | 12% |

| None | Water | 150°C | 40% | 30% |

ZnBr₂ in DMF emerges as the optimal system, balancing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide serves as a versatile building block for the synthesis of complex molecules. Its unique structural features facilitate the exploration of new chemical reactions and the development of novel materials.

Biology

The compound is studied for its potential as a bioactive molecule . The presence of the tetrazole ring allows it to mimic carboxylate groups in biological systems, making it a useful scaffold for designing enzyme inhibitors and receptor antagonists.

Recent studies have highlighted the following biological activities of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibits cancer cell growth in vitro | |

| Anti-inflammatory | Reduces cytokine production in immune cells | |

| Neuroprotective | Protects neuronal cells from apoptosis |

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. It may act as a lead compound in developing new drugs targeting specific enzymes or receptors involved in diseases such as hypertension and cancer.

Case Study 1: Anticancer Activity

A study examined the antiproliferative effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in breast and colon cancer cells, linked to apoptosis induction and G2/M phase cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory disorders.

Industry

The compound can be utilized in developing new materials with specific properties such as enhanced stability or reactivity. It may also find applications in producing specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

- N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the butyl group, which may confer specific properties such as increased lipophilicity or altered reactivity compared to its ethyl or propyl analogs.

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS Number: 1212353-73-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 335.43 g/mol. The compound features a thiadiazole ring and a tetrazole moiety, which are known for their diverse biological activities.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A549 (Lung cancer) | 0.52 | |

| MCF-7 (Breast cancer) | 0.28 | |

| HCT116 (Colon cancer) | 3.29 | |

| HL60 (Leukemia) | 10.0 |

The results indicate that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. A study on related tetrazole derivatives showed promising antibacterial and antifungal activities. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 | |

| Escherichia coli | 125 | |

| Candida albicans | 100 |

These findings suggest that compounds containing thiadiazole and tetrazole moieties can inhibit the growth of various pathogenic microorganisms.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cellular processes. For instance:

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

- Antimicrobial Mechanism : The compound could inhibit bacterial growth by interfering with cell wall synthesis or protein production pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds in treating various diseases:

- Anti-HIV Activity : Derivatives of tetrazoles have shown significant anti-HIV properties with reduced cytotoxicity compared to initial thiourea connections .

- Anticancer Activity : Research on substituted thiadiazoles demonstrated their ability to inhibit tumor growth in vivo and in vitro, supporting their development as anticancer agents .

Q & A

Q. Optimization parameters :

- Temperature : Thiadiazole cyclization requires 90–100°C, while tetrazole formation may need 120°C .

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency .

- Catalysts : Triethylamine or DMAP improves coupling reaction yields by neutralizing HCl byproducts .

Which spectroscopic techniques are critical for structural confirmation, and how are functional groups distinguished?

Q. Basic

- ¹H/¹³C NMR :

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₅H₂₁N₇OS, MW 371.4 g/mol) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole N-H (~3300 cm⁻¹) .

How can density functional theory (DFT) guide reaction design and predict regioselectivity in thiadiazole-tetrazole coupling?

Q. Advanced

- Transition state modeling : DFT calculations (e.g., B3LYP/6-31G*) identify energy barriers for cyclization steps, optimizing solvent and temperature .

- Regioselectivity prediction : Fukui indices highlight nucleophilic/electrophilic sites on intermediates, favoring coupling at the thiadiazole C-2 position .

- Reaction pathway validation : Compare computed IR/NMR spectra with experimental data to confirm mechanistic hypotheses .

How can contradictory bioactivity data (e.g., IC₅₀ variability) across enzyme inhibition assays be resolved?

Q. Advanced

- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8) and ATP concentration in kinase assays .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

What structure-activity relationship (SAR) trends emerge from modifying the butyl substituent on the thiadiazole ring?

Q. Advanced

- Hydrophobicity : Elongating the alkyl chain (butyl → pentyl) increases membrane permeability but reduces solubility, balancing logP values between 2.5–3.5 .

- Bioisosteric replacement : Replacing butyl with cyclohexyl improves target selectivity (e.g., 10-fold increase in kinase inhibition) but may introduce steric clashes .

- Electron-withdrawing groups : Fluorination at the terminal carbon enhances metabolic stability without compromising potency .

What in vitro models assess pharmacokinetic properties, and how are key parameters quantified?

Q. Advanced

- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound depletion (t₁/₂ > 60 min desirable) .

- Permeability : Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s indicate high absorption) .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction (target > 5%) .

How does X-ray crystallography elucidate target binding modes, and what intermolecular interactions dominate?

Q. Advanced

- Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM in 20% PEG 3350 .

- Key interactions :

- Docking validation : Molecular dynamics simulations (AMBER) refine binding poses, achieving RMSD < 2.0 Å vs. crystallographic data .

Which advanced purification techniques address persistent by-products (e.g., des-butyl analogs) in final batches?

Q. Advanced

- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers .

- Flash chromatography : Normal-phase silica gel with ethyl acetate/hexane gradients removes unreacted tetrazole intermediates .

- Recrystallization : Optimize solvent pairs (ethanol/DMF) to discard amorphous impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.